N-Boc-5-Bromoanthranilic acid

説明

Significance of Anthranilic Acid Derivatives in Chemical Synthesis and Drug Discovery

Anthranilic acid and its derivatives are versatile and cost-effective precursors for synthesizing a wide range of organic compounds, including many commercial drugs. ekb.egdiva-portal.org These derivatives are integral to the production of pharmaceuticals such as the diuretic furosemide, the anti-allergic tranilast, and the anticoagulant betrixaban. ijpsjournal.com The anthranilic acid scaffold is a key component in numerous bioactive molecules, demonstrating a broad spectrum of pharmacological activities. ekb.egijpsjournal.com

Historical Context of Anthranilic Acid in Organic Chemistry

The history of anthranilic acid is linked to the development of the dye industry in the 19th century. ingentaconnect.com In 1840, Carl Julius Fritzsche first isolated anthranilic acid from the degradation of the dye indigo. ingentaconnect.comwikipedia.org Initially, it was challenging to determine its structure, but it was later identified as 2-aminobenzoic acid. wikipedia.org The industrial synthesis of anthranilic acid from phthalic anhydride (B1165640) was a significant advancement, making it a readily available chemical for various applications. wikipedia.org A notable early use was in the synthesis of indigo, developed by Carl Heumann in 1890. ingentaconnect.com

Role of the Anthranilamide Moiety in Bioactive Compounds

The anthranilamide moiety, a core component of N-Boc-5-bromoanthranilic acid, is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. nih.gov This structural unit is found in various pharmaceuticals and contributes to a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comontosight.ai The ability of the anthranilamide structure to be modified at both the amine and carboxylic acid positions allows for the creation of diverse molecular architectures with targeted therapeutic effects. ijpsjournal.commdpi.com For instance, derivatives have been developed as inhibitors of enzymes like HCV NS5B polymerase and as modulators of pathways such as the hedgehog signaling pathway. mdpi.com The anthranilamide core also forms the basis for certain antibacterial agents and has been incorporated into self-assembling peptides for biomedical applications. researchgate.net

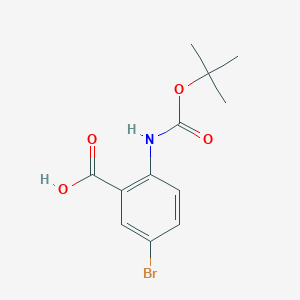

Structural Characteristics and Functional Group Analysis of this compound

This compound is an aromatic carboxylic acid with the molecular formula C12H14BrNO4. Its structure consists of an anthranilic acid core, which is a benzene (B151609) ring substituted with an amino group and a carboxylic acid group at adjacent positions. ijpsjournal.com In this specific derivative, the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the 5-position of the benzene ring.

Importance of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. chemistrysteps.comontosight.ai Its primary function is to temporarily block the reactivity of the amine group, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. ontosight.ai The Boc group is valued for its stability under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation, yet it can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.com This orthogonality to other protecting groups makes it a crucial tool in complex multi-step syntheses, particularly in peptide synthesis and the creation of pharmaceutical compounds. total-synthesis.com The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.ai

Reactivity Implications of the Bromine Substituent at the 5-Position

The bromine atom at the 5-position of the anthranilic acid ring significantly influences the molecule's reactivity. As a halogen, bromine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions. wku.edu However, it also serves as a versatile synthetic handle for introducing further molecular complexity. The carbon-bromine bond can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds. researchgate.net This capability is instrumental in the synthesis of more complex molecules, including those with aryl or other functional group substitutions at the 5-position. researchgate.net The position of the bromine atom also directs subsequent reactions, providing regiochemical control in the synthesis of substituted anthranilic acid derivatives. wku.edu

Overview of Research Trajectories Involving this compound

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds and other bioactive agents. nih.gov Researchers have utilized this compound as a starting material for creating novel structures with potential applications in medicinal chemistry.

One significant research direction involves its use in the synthesis of hybrid molecules. For example, it has been coupled with other bioactive scaffolds, such as quinoline (B57606) and β-carboline, to produce novel anthranilamides. nih.gov These hybrid compounds have been screened for various biological activities, including antiproliferative and antiviral effects. nih.gov In some studies, the Boc-protected derivatives themselves have shown moderate biological activity with low toxicity to noncancerous cells. nih.gov

Another important application is in the synthesis of substituted anthranilic acid derivatives through cross-coupling reactions. researchgate.net The bromine atom at the 5-position allows for the introduction of various aryl groups via Suzuki-Miyaura coupling. researchgate.net Following the coupling reaction, the Boc protecting group can be removed to yield a free amine, which can then be further functionalized. This strategy has been employed in the mutasynthesis of ansamitocin derivatives, which have shown antiproliferative activity. researchgate.net

The compound is also a precursor for the synthesis of various heterocyclic systems. The functional groups on this compound can be manipulated to construct ring systems such as quinazolines. rjpbcs.comki.se For instance, the carboxylic acid and the protected amine can be made to react with other reagents to form these fused ring structures, which are common motifs in many biologically active molecules. rjpbcs.com

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMSYCMCKRUWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352336 | |

| Record name | N-Boc-5-Bromoanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-20-2 | |

| Record name | N-Boc-5-Bromoanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromobenzoic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Boc 5 Bromoanthranilic Acid

Precursor Synthesis: 5-Bromoanthranilic Acid Preparation

The primary route to 5-bromoanthranilic acid involves the direct bromination of anthranilic acid. itmedicalteam.plijddr.in This electrophilic aromatic substitution reaction is a fundamental transformation in organic synthesis.

Bromination of Anthranilic Acid

The introduction of a bromine atom onto the anthranilic acid ring is a key step in producing the desired precursor. ijddr.ingoogle.comprepchem.com

The bromination of anthranilic acid is typically carried out in a solution of glacial acetic acid. scispace.comrjpbcs.com The choice of solvent is crucial as it influences the reaction's selectivity and outcome. The reaction can be performed at different temperatures, which significantly affects the product distribution. When the reaction is conducted at a low temperature, near the freezing point of glacial acetic acid, the main product is 5-bromoanthranilic acid, with 3,5-dibromoanthranilic acid as a minor byproduct. scispace.com Conversely, carrying out the reaction near the boiling point of acetic acid results in the primary formation of 3,5-dibromoanthranilic acid. scispace.com

The brominating agent is typically elemental bromine (Br2) dissolved in glacial acetic acid. scispace.comrjpbcs.com The reaction mixture often forms a thick mass of white crystals, which are the hydrobromide salts of the mono- and dibrominated products. rjpbcs.com After filtration, these salts are treated with water and hydrochloric acid to liberate the free acids. scispace.comrjpbcs.com The separation of 5-bromoanthranilic acid from the dibrominated byproduct is facilitated by the lower solubility of the latter in boiling water. scispace.com

Alternative brominating agents and conditions have also been explored. One such method employs a mixture of potassium bromide and potassium bromate (B103136) in a dilute hydrochloric acid solution of anthranilic acid. scispace.com Another approach utilizes potassium bromide and sodium perborate (B1237305) in acetic acid, which can offer good yields and regioselectivity. scispace.com N-Bromosuccinimide (NBS) has also been investigated as a safer alternative to molecular bromine. wku.edubeilstein-journals.org

| Reagents | Solvent | Temperature | Primary Product | Reference |

| Bromine | Glacial Acetic Acid | Near freezing point | 5-Bromoanthranilic acid | scispace.com |

| Bromine | Glacial Acetic Acid | Near boiling point | 3,5-Dibromoanthranilic acid | scispace.com |

| Potassium Bromide, Potassium Bromate | Dilute Hydrochloric Acid | Not specified | 5-Bromoanthranilic acid | scispace.com |

| Potassium Bromide, Sodium Perborate | Acetic Acid | Not specified | 5-Bromoanthranilic acid | scispace.com |

Optimizing the yield of 5-bromoanthranilic acid primarily involves controlling the reaction temperature to favor mono-bromination. scispace.com Conducting the reaction at a lower temperature significantly increases the proportion of the desired 5-bromo isomer. scispace.com The subsequent workup procedure, involving the differential solubility of the mono- and di-bromoanthranilic acids in hot water, is a critical step for isolating the pure product and thus maximizing the practical yield. scispace.com

The use of oxidative bromination with potassium bromide and sodium perborate has been shown to provide good yields, with one study reporting a 90% yield of 5-bromoanthranilonitrile, a related compound. scispace.com This suggests that careful selection of the brominating system can lead to high efficiency. Further optimization can involve adjusting the stoichiometry of the reagents and the reaction time to ensure complete conversion while minimizing side reactions. researchgate.net

Boc Protection Strategies for Anthranilic Acid Derivatives

The protection of the amino group in 5-bromoanthranilic acid is essential for many subsequent chemical transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under mild acidic conditions. total-synthesis.comwikipedia.org

Utilizing Di-tert-butyl Dicarbonate (B1257347) (Boc2O)

The most common method for introducing the Boc protecting group is through the use of di-tert-butyl dicarbonate (Boc2O), also known as Boc anhydride (B1165640). itmedicalteam.plnih.govjk-sci.com This reagent reacts with the amino group of anthranilic acid derivatives to form a carbamate (B1207046). total-synthesis.com

The Boc protection reaction is typically carried out in the presence of a base. itmedicalteam.plnih.gov The base plays a crucial role in deprotonating the amino group, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of Boc2O. total-synthesis.comhighfine.com

Commonly used bases include organic amines like triethylamine (B128534) (TEA) and inorganic bases such as sodium hydroxide (B78521) (NaOH). itmedicalteam.pltotal-synthesis.comnih.govhighfine.com Triethylamine is often used in organic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). nih.govjk-sci.com For instance, the coupling of N-Boc-5-bromoanthranilic acid with amines has been performed using triethylamine as the base. nih.gov Sodium hydroxide is frequently employed in aqueous or mixed aqueous-organic solvent systems. itmedicalteam.plwikipedia.org The choice of base and solvent system can depend on the solubility of the specific anthranilic acid derivative and the desired reaction conditions. highfine.com While a base is generally used, it has been noted that in some cases, particularly with protic solvents like methanol (B129727) or ethanol (B145695), the reaction can proceed in high yield without the addition of a base. highfine.com

| Base | Typical Solvent(s) | Role | Reference(s) |

| Triethylamine (TEA) | Acetonitrile, Tetrahydrofuran (THF) | Deprotonates the amine, increasing its nucleophilicity. | nih.govjk-sci.com |

| Sodium Hydroxide (NaOH) | Water, Dioxane/Water | Deprotonates the amine, increasing its nucleophilicity. | itmedicalteam.plwikipedia.orghighfine.com |

Solvent Selection and Temperature Control

The choice of solvent and the regulation of temperature are critical factors that influence the outcome of reactions involving this compound. For instance, the synthesis of the compound itself is often carried out in organic solvents like dichloromethane (B109758) at room temperature. In subsequent transformations, such as amide coupling reactions where this compound is coupled with various amines, solvents like dimethylformamide (DMF) are employed. nih.gov These reactions are typically conducted at room temperature and may be stirred overnight to ensure completion. nih.gov For more complex organometallic reactions, such as Suzuki-Miyaura cross-couplings, a mixture of solvents including aqueous solutions may be necessary, and temperatures can be elevated to facilitate catalysis. mdpi.com

Advanced Protection Techniques

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis. mdpi.com Its popularity stems from its stability under various conditions, including resistance to basic hydrolysis and nucleophilic reagents, which allows for selective reactions at other sites of the molecule. mdpi.com

The use of the Boc group on the amino function of 5-bromoanthranilic acid is a crucial "advanced" protection strategy for several reasons:

Orthogonality : The Boc group can be removed under acidic conditions, leaving other protecting groups (like benzyl (B1604629) ethers) intact, which is a cornerstone of modern peptide synthesis. mdpi.com

Catalyst Compatibility : In transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, free N-H groups in substrates can coordinate to the metal center and deactivate the catalyst. nih.govresearchgate.net The Boc group prevents this coordination, thereby enabling efficient cross-coupling at the bromine-substituted position.

Solubility : The presence of the bulky, lipophilic Boc group can enhance the solubility of the anthranilic acid derivative in organic solvents commonly used in synthesis. mdpi.com

This strategic use of the Boc group allows for the sequential and controlled functionalization of the molecule, first at the bromine or carboxyl positions, followed by deprotection to liberate the free amine for further reactions.

Chemical Reactions of this compound

The reactivity of this compound is dominated by transformations at the bromine atom and the carboxylic acid group. The Boc-protected amine is generally inert under the conditions used for these reactions.

Substitution Reactions at the Bromine Atom

The carbon-bromine bond on the aromatic ring is a key site for introducing molecular diversity through substitution reactions.

While direct nucleophilic aromatic substitution on an unactivated aryl halide is difficult, the term can also refer to coupling reactions that result in the net substitution of the bromine. The bromine atom on this compound can be replaced by nitrogen and sulfur nucleophiles through various catalytic processes. cas.cn For example, this compound is used as a precursor in the synthesis of anthranilamides by coupling it with various complex amines. nih.gov In a typical procedure, the carboxylic acid is first activated with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIEA (N,N-Diisopropylethylamine), followed by the addition of the amine nucleophile. nih.gov

| Reagent/Condition | Purpose in Amine Coupling |

| This compound | Starting material |

| Amine (e.g., CQ, PQ, HA) nih.gov | Nucleophile |

| HATU nih.gov | Carboxylic acid activating agent |

| DIEA nih.gov | Non-nucleophilic base |

| DMF nih.gov | Aprotic polar solvent |

| Room Temperature nih.gov | Reaction temperature |

The potential for substitution with thiols has also been noted, which would proceed via similar transition-metal-catalyzed coupling pathways.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. This reaction is particularly effective for this compound, enabling the substitution of the bromine atom with a wide variety of aryl or vinyl groups. researchgate.net This transformation is a key step in the synthesis of 5-arylsubstituted anthranilic acid derivatives. researchgate.net The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as an arylboronic acid. libretexts.org The Boc-protecting group is essential for the success of these reactions, preventing interference from the amino group. nih.gov

| Component | Example/Function | Source |

| Aryl Halide | This compound | researchgate.net |

| Organoboron Reagent | Arylboronic acids | researchgate.net |

| Catalyst | Palladium complexes (e.g., with SPhos ligands) | mdpi.com |

| Base | Potassium carbonate, cesium carbonate, etc. | libretexts.org |

| Solvent | DME/H₂O/MeOH, Aqueous mixtures | mdpi.com |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step forms a new organopalladium(II) species, breaking the carbon-bromine bond. libretexts.org The rate of this step is often dependent on the nature of the halide, with reactivity decreasing in the order I > Br > Cl. libretexts.org

Transmetalation : The organopalladium(II) complex then reacts with the organoboron compound, which is activated by a base. In this step, the organic group from the boron atom is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. libretexts.orgrsc.org The base plays a crucial role in facilitating this transfer.

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the anthranilic acid moiety and the group from the boronic acid) couple and are expelled from the palladium center, forming the new carbon-carbon bond in the final product. libretexts.org This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

Organometallic Coupling Reactions (e.g., Suzuki-Miyaura)

Optimization of Reaction Parameters (e.g., microwave assistance)

The efficiency of synthetic reactions involving this compound can be significantly enhanced by optimizing reaction parameters. One powerful technique is the use of microwave-assisted organic synthesis (MAOS). MAOS is recognized as an eco-friendly method that often leads to shorter reaction times, reduced energy consumption, and higher product yields and purities compared to conventional heating methods. mdpi.com

In the context of reactions analogous to those involving this compound, such as the synthesis of substituted imidazoles or spirooxindoles, microwave irradiation has been shown to be highly effective. mdpi.comorientjchem.org For instance, in a multi-component reaction to form substituted pyrrole (B145914) derivatives, microwave irradiation at 100 W in ethanol provided moderate to good yields. nih.gov Similarly, the synthesis of tetrahydro-β-carbolines and β-carbolines has been successfully achieved using microwave assistance. nih.gov

The optimization process typically involves a systematic variation of parameters such as microwave power, reaction time, temperature, and solvent. For example, in the synthesis of certain imidazole (B134444) derivatives, the optimal conditions were found to be a microwave power of 720 watts for 5.7 minutes. orientjchem.org In another case, for the formation of spiro[indoline-3,2′-pyrrolidin]-2-one derivatives, the best results were obtained using equimolar amounts of reactants in methanol under microwave irradiation at 80 °C for 5 minutes. mdpi.com The choice of solvent is also critical, with studies showing that solvents like methanol or trifluoroethanol can be optimal for certain thermal deprotections. acs.org

Table 1: Optimization of Microwave-Assisted Reactions

| Reaction Type | Reactants | Optimized Conditions | Yield | Reference |

| Substituted Pyrrole Synthesis | Sodium diethyl oxaloacetate, aromatic aldehydes, primary amines | Ethanol, 100 W microwave | Average to Good | nih.gov |

| Imidazole Synthesis | N/A | 720 watts, 5.7 minutes | >70% | orientjchem.org |

| Spirooxindole Synthesis | Substituted isatins, chalcones, amino acids | Methanol, 80 °C, 5 minutes | High | mdpi.com |

Deprotection Reactions of the Boc Group

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in peptide and medicinal chemistry. mdpi.comsemanticscholar.org The Boc group is valued for its stability under basic and nucleophilic conditions, as well as its resistance to catalytic hydrogenolysis, which allows for orthogonal protection strategies. mdpi.commasterorganicchemistry.com

The most common method for Boc deprotection involves treatment with strong acids. semanticscholar.org Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in solvents like methanol or dioxane are frequently employed. wikipedia.orgfishersci.co.uk These reactions are typically fast and occur at room temperature. fishersci.co.uk For instance, a 4 M solution of HCl in anhydrous dioxane can efficiently and selectively deprotect various Nα-Boc-amino acids and peptides within 30 minutes at room temperature. researchgate.net Similarly, treating a Boc-protected amine with 25% TFA in DCM for 2 hours at room temperature is a common procedure. commonorganicchemistry.com

Aqueous phosphoric acid has also been reported as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org

Table 2: Common Acidic Conditions for Boc Deprotection

| Reagent | Solvent | Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, ~2 hours | commonorganicchemistry.com |

| Hydrogen Chloride (HCl) | Dioxane | 4 M, Room Temperature, 30 minutes | researchgate.net |

| Hydrogen Chloride (HCl) | Methanol | N/A | wikipedia.org |

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | N/A | organic-chemistry.org |

The mechanism of Boc deprotection under acidic conditions proceeds through a series of well-defined steps. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com

Protonation: The initial step involves the protonation of the carbonyl oxygen of the tert-butyl carbamate by a strong acid like TFA. masterorganicchemistry.comcommonorganicchemistry.com

Formation of a Carbamic Acid: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. masterorganicchemistry.comcommonorganicchemistry.com

Decarboxylation: The resulting carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine. masterorganicchemistry.comcommonorganicchemistry.com

Protonation of the Amine: Under the acidic reaction conditions, the newly formed amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a trifluoroacetate (B77799) salt). commonorganicchemistry.com

A key aspect of this mechanism is the formation of the tert-butyl cation, which can be quenched by a suitable trapping agent, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com It is important to perform these reactions in an open system to allow the evolved carbon dioxide to escape. commonorganicchemistry.com

The Boc group is known for its sensitivity to acid, which often allows for its selective removal in the presence of other acid-labile protecting groups. acsgcipr.org For example, the Nα-Boc group can be selectively cleaved in the presence of tert-butyl esters and ethers using 4 M HCl in dioxane. researchgate.net This selectivity is highly valuable in the synthesis of complex molecules where multiple functional groups require protection. csic.es

However, the choice of acidic reagent and conditions is crucial. While TFA is a common reagent, milder conditions may be necessary to preserve other sensitive functionalities. reddit.com In some cases, Lewis acids like iron(III) chloride (FeCl₃) have been used to catalytically and selectively deprotect N-Boc groups, even in the presence of an N-Cbz (benzyloxycarbonyl) group. csic.es This method is advantageous as it can lead to simpler and cleaner work-ups. csic.es

While acidic hydrolysis is the most prevalent method, several alternative strategies for Boc deprotection have been developed to address issues such as harsh conditions and the use of harmful solvents. mdpi.com

A greener and more sustainable approach to N-Boc deprotection involves the use of Brønsted acidic deep eutectic solvents (DESs). mdpi.com A DES composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA) can act as both the reaction medium and the catalyst. mdpi.com This method allows for the efficient deprotection of a wide range of N-Boc derivatives in excellent yields at room temperature with short reaction times. mdpi.com The use of pTSA is advantageous as it is a biodegradable and readily available Brønsted acid. mdpi.com This approach offers a simple workup procedure, often involving neutralization with an aqueous solution of sodium bicarbonate and extraction with an organic solvent like ethyl acetate (B1210297). mdpi.com

Alternative Deprotection Methodologies

Derivatization Strategies of this compound

Synthesis of Hybrid Molecules for Enhanced Biological Activity

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new entity with potentially enhanced biological activity or a dual mode of action. This compound is an attractive scaffold for this purpose due to its multiple points for derivatization.

Researchers have synthesized hybrid molecules by coupling this compound with other biologically active moieties. For example, it has been used in the synthesis of hybrid molecules containing quinoline (B57606) and β-carboline scaffolds, which have shown antiproliferative and antiviral activities. nih.gov The synthesis typically involves the amide coupling of this compound with an amine-containing bioactive molecule. nih.gov The bromine atom on the anthranilic acid ring can be further functionalized, for instance, through Suzuki-Miyaura cross-coupling reactions to introduce aryl substituents, leading to the creation of diverse hybrid structures. researchgate.net

Table 3: Examples of Hybrid Molecules Derived from this compound

| Hybrid Scaffold | Coupled Moiety | Synthetic Strategy | Potential Biological Activity | Reference |

| Anthranilamide-Quinoline | N1-(7-chloroquinolin-4-yl)butane-1,4-diamine | Amide coupling (HATU/DIEA) | Antiproliferative, Antiviral | nih.gov |

| Anthranilamide-β-carboline | Harmane-based amine | Amide coupling (HATU/DIEA) | Antiproliferative, Antiviral | nih.gov |

| 5-Arylsubstituted anthranilic acids | Aryl boronic acids | Suzuki-Miyaura cross-coupling | Not specified | researchgate.net |

Advanced Spectroscopic and Computational Analysis of N Boc 5 Bromoanthranilic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of N-Boc-5-bromoanthranilic acid. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, an unambiguous assignment of the molecular structure can be achieved.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the carbamate (B1207046), and the protons of the tert-butyl group.

The aromatic region will display signals for the three protons on the substituted benzene (B151609) ring. Based on the substitution pattern (carboxyl at C1, N-Boc at C2, and bromine at C5), a specific splitting pattern is anticipated. The proton at C6 (H-6) is expected to appear as a doublet, coupled to the proton at C4 (H-4). The proton at C4 will likely appear as a doublet of doublets, showing coupling to both H-6 and H-3. The proton at C3 is expected to be a doublet, coupled to H-4.

The tert-butyl group of the Boc protector will produce a characteristic sharp singlet, integrating to nine protons, typically found in the upfield region of the spectrum. The N-H proton of the carbamate will appear as a singlet, and its chemical shift can be concentration-dependent and may be broadened. The acidic proton of the carboxylic acid group is often broad and may not be observed, or it may appear as a very broad singlet far downfield, depending on the solvent used.

Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants for this compound (Predicted values based on analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | 11.0 - 13.0 | broad singlet | - |

| NH | 8.5 - 9.5 | singlet | - |

| H-6 | ~8.0 | doublet | J ≈ 2.5 Hz (⁴J) |

| H-4 | ~7.6 | doublet of doublets | J ≈ 8.8 Hz (³J), J ≈ 2.5 Hz (⁴J) |

| H-3 | ~7.5 | doublet | J ≈ 8.8 Hz (³J) |

| -C(CH₃)₃ | ~1.5 | singlet | - |

Carbon (¹³C) NMR Characterization

The ¹³C NMR spectrum will provide information on all twelve carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the carbamate will appear at the downfield end of the spectrum. The six aromatic carbons will have distinct chemical shifts influenced by the attached functional groups. The quaternary carbon of the tert-butyl group will be visible, as will the methyl carbons, which will show a strong signal due to their symmetry and number.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Predicted values based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 168 - 172 |

| C=O (Carbamate) | 152 - 155 |

| C-2 (Aromatic) | 138 - 142 |

| C-4 (Aromatic) | 135 - 138 |

| C-6 (Aromatic) | 125 - 128 |

| C-1 (Aromatic) | 118 - 122 |

| C-5 (Aromatic) | 115 - 118 |

| C-3 (Aromatic) | 112 - 115 |

| -C (CH₃)₃ (Boc) | 80 - 83 |

| -C(C H₃)₃ (Boc) | 28 - 29 |

Advanced NMR Techniques for Stereochemical Analysis

While this compound is not chiral and thus has no stereochemistry to analyze, advanced 2D NMR techniques would be invaluable for confirming the predicted assignments.

COSY (Correlation Spectroscopy) would confirm the coupling relationships between the aromatic protons, showing correlations between H-3 and H-4, and between H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments for the C-3/H-3, C-4/H-4, and C-6/H-6 pairs.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons. For example, the N-H proton would show a correlation to the carbamate carbonyl carbon and the aromatic C-2. The tert-butyl protons would show correlations to the quaternary carbon and the carbamate carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands. The carboxylic acid group will exhibit a very broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The N-Boc group contributes with a distinct N-H stretching band and another strong C=O stretching band from the carbamate. The aromatic ring will also show characteristic C-H and C=C stretching vibrations.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound (Predicted values based on analogous compounds)

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carbamate | N-H stretch | 3300-3500 | Medium, Sharp |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium |

| Boc Group | C-H stretch | 2850-2980 | Medium |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong, Sharp |

| Carbamate | C=O stretch | 1710-1730 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium |

| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (Molecular Formula: C₁₂H₁₄BrNO₄), the molecular weight is 316.15 g/mol , considering the major isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 315 and 317 with nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

A primary and very common fragmentation pathway for N-Boc protected compounds is the loss of the Boc group or parts of it. Key fragment ions would be expected corresponding to:

Loss of isobutylene (B52900) (56 Da): [M - C₄H₈]⁺, leading to a carbamic acid intermediate that would likely decarboxylate.

Loss of the entire Boc group (100 Da): [M - C₅H₈O₂]⁺, resulting in the ion of 5-bromoanthranilic acid at m/z 215/217.

Loss of a tert-butyl radical (57 Da): [M - C₄H₉]⁺.

Loss of CO₂ (44 Da) from the carboxylic acid group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Predicted values based on common fragmentation patterns)

| m/z Value | Identity |

| 315/317 | [M]⁺ (Molecular Ion) |

| 259/261 | [M - C₄H₈]⁺ |

| 215/217 | [M - C₅H₈O₂]⁺ (5-bromoanthranilic acid ion) |

| 198/200 | [M - C₅H₉O₃]⁺ (Loss of Boc and OH) |

| 136 | [C₇H₄Br]⁺ (Loss of Boc and COOH) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Computational Chemistry Approaches

Computational chemistry offers powerful tools for predicting and understanding the properties of this compound. While specific published computational studies on this molecule are scarce, standard methods can be applied to gain significant insights.

Density Functional Theory (DFT) calculations are a common approach. Using a suitable basis set (e.g., 6-31G* or higher), one could:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. This can reveal potential intramolecular hydrogen bonding between the N-H or COOH groups and adjacent oxygen atoms.

Predict NMR spectra: Calculate the ¹H and ¹³C chemical shifts. These predicted spectra can be compared with experimental data to aid in peak assignment and confirm the structure.

Simulate IR spectra: Compute the vibrational frequencies and their intensities. This allows for a direct comparison with the experimental IR spectrum, helping to assign the observed absorption bands to specific molecular vibrations.

Analyze the electronic structure: Calculate properties like the molecular electrostatic potential (MEP) map to identify electron-rich and electron-poor regions, which is useful for predicting reactivity. Frontier molecular orbitals (HOMO and LUMO) can also be calculated to understand electronic transitions and reactivity.

These computational approaches provide a theoretical framework that complements experimental data, offering a deeper understanding of the molecule's structural and electronic properties.

Density Functional Theory (DFT) Simulations of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate details of chemical reactions involving derivatives of this compound. By modeling the electron density of a system, DFT allows for the accurate prediction of molecular structures, reaction pathways, and the energetics associated with these transformations. This approach provides invaluable insights that complement experimental findings, guiding the optimization of reaction conditions and the prediction of novel chemical behaviors.

DFT calculations are particularly useful in mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For instance, in reactions involving the cleavage of the N-Boc protecting group or transformations of the carboxylic acid moiety, DFT can model the step-by-step mechanism. Studies on analogous benzoic acid derivatives have successfully used DFT to investigate decarboxylation mechanisms, comparing radical pathways, the influence of metal catalysts, and oxidative processes. ajgreenchem.com For this compound, DFT could be employed to determine the activation energy for thermal deprotection or to understand the regioselectivity of further aromatic substitutions.

The electronic properties of this compound and its derivatives, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be determined using DFT. vjst.vn This information is crucial for predicting the reactivity of the molecule. For example, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. Time-dependent DFT (TD-DFT) can further be used to predict the UV-visible absorption spectra of these molecules, which is valuable for their characterization. nih.govresearchgate.net

A hypothetical DFT study on the hydrolysis of the amide bond in a derivative of this compound could involve the following steps:

Optimization of the ground state geometries of the reactants, intermediates, transition states, and products.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima or saddle points) and to obtain zero-point vibrational energies.

Determination of the reaction pathway and the associated energy profile.

Analysis of the electronic structure at key points along the reaction coordinate to understand the bonding changes.

The table below illustrates the kind of energetic data that could be generated from such a DFT study.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -10.2 |

This interactive table provides a hypothetical energy profile for a reaction involving an this compound derivative as calculated by DFT.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. allsubjectjournal.com In the context of this compound and its derivatives, molecular docking is a vital tool for virtual screening and understanding potential ligand-target interactions at a molecular level. This is particularly relevant in drug discovery, where these compounds may be investigated as inhibitors of specific enzymes or as ligands for receptors. nih.govresearchgate.netmdpi.com

The process of molecular docking involves predicting the binding mode and affinity of a ligand (in this case, a derivative of this compound) within the active site of a target protein. The three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, is used as a receptor. The ligand is then computationally "docked" into the binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For derivatives of this compound, molecular docking can help to:

Identify potential biological targets.

Predict the binding conformation of the ligand in the active site.

Elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Guide the design of new derivatives with improved binding affinity and selectivity.

For example, a molecular docking study could be performed to investigate the binding of a series of this compound amides to a specific protein kinase. The results could reveal that the anthranilic acid core forms key hydrogen bonds with the hinge region of the kinase, while the bromo substituent occupies a hydrophobic pocket. This information could then be used to design new derivatives with different substituents to optimize these interactions.

The following table presents hypothetical results from a molecular docking study of this compound derivatives against a target protein.

| Compound | Docking Score (kcal/mol) | Key Interactions |

| Derivative 1 | -8.5 | Hydrogen bond with SER245, hydrophobic interaction with LEU300 |

| Derivative 2 | -9.2 | Hydrogen bond with SER245 and GLU280, pi-stacking with PHE295 |

| Derivative 3 | -7.8 | Hydrophobic interaction with LEU300 and VAL230 |

This interactive table showcases hypothetical molecular docking results, illustrating how modifications to the this compound scaffold can influence binding affinity and interactions with a protein target.

Molecular Dynamics Simulations

When applied to this compound in solution, MD simulations can reveal:

The preferred conformations of the molecule.

The solvation of the molecule and the arrangement of solvent molecules around it.

The potential for aggregation of the molecules at higher concentrations. rsc.orgnih.gov

In the context of ligand-target interactions, MD simulations can be used to refine the results of molecular docking studies. While docking provides a static picture of the binding pose, MD simulations can assess the stability of the predicted complex over time. An MD simulation starting from a docked pose can show whether the ligand remains stably bound in the active site or if it dissociates. It can also reveal subtle conformational changes in both the ligand and the protein upon binding.

A typical MD simulation protocol for studying the stability of a protein-ligand complex involving a derivative of this compound would include:

System Setup: The protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization: The energy of the system is minimized to remove any steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value.

Production Run: The simulation is run for a specified period of time (typically nanoseconds to microseconds) to generate the trajectory.

Analysis of the MD trajectory can provide quantitative data such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the analysis and purification of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of this compound and its derivatives. youtube.comlibretexts.orgreddit.comchemicalforums.comderpharmachemica.comchemicalforums.com It is primarily used to:

Monitor the progress of a reaction.

Identify the components of a mixture by comparison with standards.

Determine the purity of a compound.

Select a suitable solvent system for column chromatography.

In a typical TLC experiment, a small amount of the sample is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the eluent). The eluent ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and their interaction with the stationary phase.

For this compound, which is a moderately polar compound, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely be a suitable eluent system. The position of the compound on the developed plate is visualized, often using a UV lamp, as the aromatic ring will absorb UV light. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is then calculated.

The following table shows hypothetical TLC data for the purification of this compound.

| Spot | Rf Value | Identification |

| 1 | 0.25 | Starting Material (5-Bromoanthranilic acid) |

| 2 | 0.60 | Product (this compound) |

| 3 | 0.85 | By-product |

This interactive table displays hypothetical TLC results for a reaction to synthesize this compound, showing the separation of the product from the starting material and a by-product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its derivatives. helixchrom.comsielc.comnih.govsielc.comekb.egechemi.comsigmaaldrich.comhelixchrom.comsigmaaldrich.com It offers high resolution, sensitivity, and speed compared to other chromatographic methods. HPLC is widely used for:

Purity assessment of synthesized compounds.

Quantitative analysis of the compound in various matrices.

Isolation and purification of the compound from complex mixtures (preparative HPLC).

In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. The sample is injected into the mobile phase stream and is separated into its components as it passes through the column. The separated components are then detected by a detector, such as a UV detector, and a chromatogram is generated.

For the analysis of this compound, a reversed-phase HPLC method would be most suitable. In this mode, the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to ensure the carboxylic acid group is protonated. The components are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

A typical HPLC purity analysis of an this compound sample might yield the data shown in the table below.

| Peak | Retention Time (min) | Area (%) | Identification |

| 1 | 2.5 | 1.2 | Impurity A |

| 2 | 4.8 | 98.5 | This compound |

| 3 | 6.1 | 0.3 | Impurity B |

This interactive table presents a hypothetical HPLC purity analysis of an this compound sample, showing the main product peak and two minor impurity peaks.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Degradation Product Analysis

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a highly sensitive and selective analytical technique that is well-suited for the identification and characterization of degradation products of this compound. researchgate.netresearcher.liferesearchgate.netnih.gov Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are performed to understand its stability and to identify potential degradation products.

The UPLC system provides a rapid and high-resolution separation of the degradation products. The eluent from the UPLC column is then introduced into the QTOF mass spectrometer. The QTOF-MS provides accurate mass measurements of the parent ions and their fragment ions, which allows for the determination of the elemental composition of the degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, the structural modifications can be elucidated.

For example, a forced degradation study of this compound under acidic conditions might lead to the cleavage of the Boc group. UPLC-QTOF-MS analysis would be able to separate the resulting 5-bromoanthranilic acid from the parent compound and confirm its identity by its accurate mass. Other potential degradation pathways, such as debromination or oxidation, could also be investigated.

The table below provides a hypothetical summary of degradation products of this compound identified by UPLC-QTOF-MS.

| Degradation Product | Proposed Structure | Observed m/z |

| DP1 | 5-Bromoanthranilic acid | 215.9607 |

| DP2 | N-Boc-anthranilic acid | 237.0941 |

| DP3 | Oxidized this compound | 331.0056 |

This interactive table lists hypothetical degradation products of this compound that could be identified through UPLC-QTOF-MS analysis, along with their proposed structures and observed mass-to-charge ratios.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Pharmaceutical Intermediate and Building Block

N-Boc-5-bromoanthranilic acid is a versatile building block in the synthesis of various heterocyclic compounds and substituted anthranilamides. The presence of the carboxylic acid and the protected amine group allows for sequential and regioselective reactions, making it an ideal starting material for constructing complex molecular architectures. The bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR). This adaptability has led to its use in the creation of libraries of compounds for high-throughput screening in drug discovery programs.

Development of Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. They have been instrumental in the treatment and prevention of hormone-receptor-positive breast cancer.

Synthesis of Tamoxifen (B1202) Analogs

While extensive research has been conducted on the synthesis of tamoxifen analogs to improve efficacy and overcome resistance, a direct synthetic route utilizing this compound for the creation of tamoxifen or its direct analogs is not prominently described in the available scientific literature. The synthesis of tamoxifen and its derivatives typically involves multi-step pathways starting from different precursors. nih.govnih.govresearchgate.net

Anticancer Activity of Anthranilic Acid Derivatives

Derivatives of anthranilic acid have demonstrated a broad spectrum of anticancer activities. The incorporation of the this compound moiety into various molecular scaffolds has yielded compounds with potent antiproliferative and pro-apoptotic effects.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Numerous studies have shown that derivatives of anthranilic acid can effectively inhibit the growth of cancer cells. nih.gov These compounds often exert their effects by inducing apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells. nih.govmdpi.commdpi.com The mode of action can involve various cellular pathways, including the activation of caspases and modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. nih.gov The structural modifications made possible by using this compound as a starting material allow for the fine-tuning of these pro-apoptotic activities.

Modulation of Angiogenesis and Cell Migration Pathways

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. northwestern.edu Anthranilic acid derivatives have been identified as potent inhibitors of angiogenesis, often by targeting vascular endothelial growth factor (VEGF) receptor kinases. nih.govresearchgate.net By blocking these signaling pathways, these compounds can effectively starve tumors of the nutrients and oxygen they need to grow. Furthermore, derivatives of anthranilic acid have been shown to inhibit cancer cell migration, a key step in the metastatic cascade. mdpi.comnih.gov

Activity against Specific Cancer Cell Lines (e.g., glioblastoma, lung carcinoma)

The anticancer efficacy of this compound derivatives has been evaluated against a range of human cancer cell lines. Notably, these compounds have shown promising activity against aggressive cancers such as glioblastoma and lung carcinoma. nih.govmdpi.comejmo.org Glioblastoma is a highly malignant brain tumor with a poor prognosis, making the identification of new therapeutic agents a critical area of research. lookchem.com Similarly, lung cancer remains one of the leading causes of cancer-related deaths worldwide, highlighting the need for novel treatment strategies. nih.govresearchgate.netresearchgate.net

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Anthracenyl skeleton compound 13e | U87 (Glioblastoma) | 0.53 µM | mdpi.com |

| Arecoline metabolite 1 | A549 (Non-small-cell lung) | 3.08 ± 0.19 µM | nih.gov |

| Arecoline metabolite 3 | A549 (Non-small-cell lung) | 7.33 ± 0.45 µM | nih.gov |

| Arecoline metabolite 5 | A549 (Non-small-cell lung) | 3.29 ± 0.20 µM | nih.gov |

| (20S)-10,11-Methylenedioxy-Camptothecin derivative 12e | A549 (Non-small cell lung) | Between 1.37–38.71 nM | mdpi.com |

| Chalcone derivative | A549 (Lung) | 2.85 µM | ejmo.org |

| Chalcone derivative | H1299 (Lung) | 1.46 µM | ejmo.org |

Antimicrobial and Antitubercular Properties

Derivatives of 5-bromoanthranilic acid have been explored for their potential to combat bacterial and mycobacterial infections. The structural framework of anthranilic acid is a known scaffold for antimicrobial agents, and modifications, including halogenation, play a key role in modulating this activity.

Inhibition of Bacterial Growth (e.g., against Mycobacterium tuberculosis)

Research into anthranilic acid derivatives has identified them as a promising class of compounds for targeting Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds have been investigated as inhibitors of essential enzymes in the mycobacterial cell wall synthesis pathway. nih.govnih.gov Specifically, the mycolic acid biosynthesis pathway, which is crucial for the viability of Mtb, has been a primary target. nih.gov Anthranilic acid derivatives have been identified as inhibitors of MabA (FabG1), an essential enzyme in this pathway. nih.govnih.gov

While studies on the broader class of anthranilic acids are more common, research on N-acyl-5-bromanthranilic acids has demonstrated their antibacterial properties against common pathogens. For instance, a series of ten N-acyl-5-bromanthranilic acids were synthesized and evaluated for their antimicrobial activity. Among them, N-(o-anisoyl)-5-bromanthranilic acid showed the most significant antimicrobial properties with a Minimum Inhibitory Concentration (MIC) of 2.0 µg/mL against both Staphylococcus aureus and Escherichia coli. researchgate.net Other derivatives with diphenyl, furoyl, and tetrachlorophthalyl moieties also exhibited notable inhibition of microbial growth. researchgate.net

Further investigations into benzoic acid derivatives as prodrugs for tuberculosis treatment have shown that modifications to the benzene (B151609) ring, such as the introduction of nitro groups, can lead to potent antitubercular activity. mdpi.com This suggests that the electronic properties of substituents on the anthranilic acid core are critical for antimycobacterial efficacy. Although direct studies on this compound derivatives against Mtb are limited in the available literature, the demonstrated activity of structurally related compounds underscores the potential of this scaffold.

| N-Acyl-5-Bromoanthranilic Acid Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| N-(o-anisoyl)-5-bromanthranilic acid | Staphylococcus aureus | 2.0 | researchgate.net |

| N-(o-anisoyl)-5-bromanthranilic acid | Escherichia coli | 2.0 | researchgate.net |

| N-Diphenylacetyl-5-bromanthranilamide | Staphylococcus aureus | 15.6 | researchgate.net |

| N-Furoyl-5-bromanthranilamide | Staphylococcus aureus | 15.6 | researchgate.net |

| N-Tetrachlorophthalyl-5-bromanthranilamide | Escherichia coli | 15.6 - 31 | researchgate.net |

Impact on Multidrug Resistance (e.g., ABC Transporters)

Multidrug resistance (MDR) is a significant challenge in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. sigmaaldrich.cnbenthamscience.comfrontiersin.org These membrane proteins, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2, function as efflux pumps, reducing the intracellular concentration of therapeutic agents and thus diminishing their efficacy. researchgate.net The development of inhibitors or modulators of these transporters is a key strategy to overcome MDR. sigmaaldrich.cn

Currently, the scientific literature does not establish a direct link between this compound derivatives and the modulation of ABC transporters. The ability of a compound to act as a substrate or inhibitor for these efflux pumps is highly structure-dependent. Given that many therapeutic agents are subject to efflux by ABC transporters, investigating the interaction of novel 5-bromoanthranilic acid derivatives with these proteins would be a critical step in their development as effective therapeutic agents, particularly in oncology and infectious diseases where MDR is prevalent. This remains an important area for future research to determine if this class of compounds could play a role in circumventing multidrug resistance.

Antiviral Activity (e.g., against Human Coronaviruses, HIV-1)

The search for novel antiviral agents is a continuous effort in medicinal chemistry, with a focus on identifying compounds that can inhibit viral replication or entry into host cells. While various classes of natural and synthetic compounds, such as flavonoids and glycyrrhizic acid derivatives, have been investigated for their activity against viruses like Human Coronaviruses (including SARS-CoV-2) and HIV-1, specific research on the antiviral properties of this compound derivatives is not extensively documented in the reviewed literature. nih.govnih.govnih.govmdpi.com The development of broad-spectrum antiviral agents is of paramount importance, and screening diverse chemical scaffolds, including those derived from 5-bromoanthranilic acid, could potentially identify new lead compounds for antiviral drug discovery.

Anti-inflammatory and Analgesic Potential of Derivatives

Derivatives of anthranilic acid are well-known for their anti-inflammatory properties, with several N-arylanthranilic acids being used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has extended to 5-bromo-substituted analogues to explore how halogenation affects this activity.

A study involving the synthesis of ten N-acyl-5-bromanthranilic acids showed that these compounds possess anti-inflammatory properties. The evaluation, conducted using the carrageenan-induced paw edema model in rats, identified N-(o-anisoyl)-5-bromanthranilic acid as the most active compound in the series, demonstrating a 49% inhibition of edema. researchgate.net This level of activity was comparable to that of the standard drug phenylbutazone. Other structurally related N-benzoyl derivatives have also shown potent anti-inflammatory and local analgesic activity in rodent models. researchgate.net For instance, certain derivatives demonstrated greater than 50% inhibition of both induced edema and the writhing reflex, a common test for analgesic efficacy. researchgate.netmdpi.com

The analgesic potential of benzoic acid derivatives has also been a subject of investigation. Studies on 5-acetamido-2-hydroxy benzoic acid derivatives, for example, have demonstrated significant reductions in painful activity in vivo. mdpi.comnih.gov While direct analgesic data for this compound derivatives is sparse, the established anti-inflammatory and analgesic profiles of the broader anthranilic and benzoic acid classes suggest that derivatives of this compound are promising candidates for the development of new anti-inflammatory and analgesic agents.

| N-Acyl-5-Bromoanthranilic Acid Derivative | Anti-inflammatory Activity (% Inhibition of Edema) | Reference |

|---|---|---|

| N-(o-anisoyl)-5-bromanthranilic acid | 49% | researchgate.net |

| N-Benzoyl-5-bromanthranilic acid | 38% | researchgate.net |

| N-Salicyl-5-bromanthranilic acid | 35% | researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of 5-bromoanthranilic acid, SAR studies have provided insights into the structural requirements for their biological activities.

Influence of Substituent Modifications on Biological Activity

The biological activity of 5-bromoanthranilic acid derivatives is significantly influenced by the nature of the substituents on the nitrogen atom and the carboxylic acid group.

In the context of anti-inflammatory and antimicrobial activities, studies on N-acyl-5-bromanthranilic acids have shown that the nature of the acyl group is a key determinant of potency. researchgate.net The introduction of an o-anisoyl group led to the most pronounced anti-inflammatory and antimicrobial effects compared to other acyl substituents like benzoyl or salicyl groups. researchgate.net This suggests that electronic and steric factors of the N-acyl moiety play a crucial role in the interaction with biological targets. The presence and position of substituents on the N-aryl ring of N-arylanthranilic acids are also critical for anti-inflammatory activity. nih.gov

For antitubercular activity, research on the broader class of anthranilic acids indicates that bulky and hydrophobic substituents are preferable for activity. The position of the halogen on the anthranilic acid core also impacts efficacy. researchgate.net For example, moving a bromine atom from one position to another on the phenyl ring can alter the inhibitory activity against mycobacterial enzymes. researchgate.net Furthermore, the carboxylic acid moiety itself has been implicated as being essential for the antituberculous activity of some anthranilic acid derivatives, suggesting that modifications at this position must be carefully considered. nih.govnih.gov

Identification of Pharmacophores

While specific studies detailing the use of this compound for the express purpose of pharmacophore identification are not extensively documented in publicly available literature, the anthranilic acid scaffold itself is recognized as a "privileged structure" in medicinal chemistry. Such structures are capable of binding to multiple biological targets, making them ideal starting points for the development of new therapeutic agents. The functional handles on this compound allow for its incorporation into combinatorial libraries, where a wide array of substituents can be introduced at the carboxylic acid, the amino group (after deprotection), and the bromine position (via cross-coupling reactions).

The resulting library of diverse molecules can then be screened against various biological targets. By analyzing the compounds that exhibit the desired activity, medicinal chemists can identify the key chemical features—such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings—that are essential for biological activity. This collection of essential features constitutes a pharmacophore model. This model can then guide the rational design of more potent and selective drug candidates. Therefore, this compound serves as a valuable starting material for generating the chemical diversity necessary for the empirical discovery and definition of novel pharmacophores.

Preclinical Efficacy Studies (e.g., in vitro and in vivo models)

Derivatives of this compound have been synthesized and evaluated in a variety of preclinical models, demonstrating a range of biological activities. These studies provide insights into the therapeutic potential of compounds derived from this scaffold.

One area of investigation has been the anti-inflammatory and antimicrobial properties of N-acyl-5-bromoanthranilic acids, which can be prepared from this compound. In a study evaluating a series of these compounds, significant anti-inflammatory and antimicrobial activities were observed.

In an in vivo model of inflammation using carrageenan-induced paw edema in rats, the anti-inflammatory effects of these derivatives were assessed. The results for a selection of these compounds are summarized in the table below.

| Compound | Inhibition of Paw Edema (%) |

|---|---|

| N-(o-anisoyl)-5-bromoanthranilic acid | 49 |

| N-benzoyl-5-bromoanthranilic acid | 42 |

| N-(p-toluoyl)-5-bromoanthranilic acid | 38 |

The in vitro antimicrobial activity of these compounds was also evaluated against common bacterial strains. The minimum inhibitory concentration (MIC) was determined to assess their potency.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| N-(o-anisoyl)-5-bromoanthranilic acid | 2.0 | 2.0 |

| N-butyryl-5-bromoanthranilic acid | 4.0 | 4.0 |

| N-valeryl-5-bromoanthranilic acid | 4.0 | 4.0 |

Furthermore, the anthranilic acid scaffold is a component of several approved drugs and has been investigated for its potential in oncology. While preclinical studies on derivatives specifically synthesized from this compound for anticancer activity are emerging, related structures have shown promise. For instance, various substituted anthranilic acid derivatives have been found to exhibit cytotoxic activity against cancer cell lines. core.ac.uk The development of kinase inhibitors, a major class of anticancer drugs, has also utilized the anthranilic acid motif. core.ac.uk This suggests that this compound is a promising starting point for the synthesis of novel compounds for evaluation in preclinical cancer models.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes to N-Boc-5-bromoanthranilic acid and its derivatives is a cornerstone of future research. While traditional methods for the synthesis of anthranilic acid derivatives are well-established, the focus is shifting towards more sophisticated and versatile strategies.

One promising avenue is the application of palladium-catalyzed cross-coupling reactions . These powerful methods, such as the Suzuki-Miyaura coupling, would allow for the direct introduction of a wide array of substituents at the 5-position by replacing the bromine atom. This would enable the creation of a diverse library of N-Boc-anthranilic acid derivatives with tailored electronic and steric properties.

Furthermore, research into one-pot, multicomponent reactions for the synthesis of complex heterocyclic structures from this compound is gaining traction. For instance, a one-pot protocol for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones from substituted anthranilic acids has been developed, showcasing the potential for rapid and efficient assembly of biologically relevant scaffolds. nih.gov The development of similar strategies starting specifically from this compound could significantly streamline the synthesis of novel quinazolinone derivatives.

| Synthetic Pathway | Key Features | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | Introduction of diverse substituents at the 5-position. | High functional group tolerance, broad substrate scope, access to novel derivatives. |

| One-Pot Multicomponent Reactions | Rapid assembly of complex heterocyclic structures. | Increased efficiency, reduced waste, streamlined synthesis of compound libraries. |

Design and Synthesis of Advanced this compound Conjugates

The design and synthesis of advanced conjugates of this compound represent a significant area of future research, particularly in the field of medicinal chemistry. By strategically linking this core scaffold to other molecular entities, researchers can develop novel compounds with enhanced biological activity, improved pharmacokinetic properties, or targeted delivery capabilities.

Future efforts will likely focus on the synthesis of peptide and peptidomimetic conjugates . The carboxylic acid functionality of this compound provides a convenient handle for amide bond formation with amino acids or peptide fragments. Such conjugates could be designed to target specific protein-protein interactions or to mimic the structure of biologically active peptides.

Another exciting direction is the development of fluorescently labeled probes . By attaching a fluorophore to the this compound scaffold, researchers can create tools for studying biological processes in real-time. beilstein-journals.org These probes could be used to visualize the localization of specific enzymes or receptors within cells, providing valuable insights into disease mechanisms. The development of such chemical probes is a significant area of research in chemical biology. beilstein-journals.orgnih.govfrontiersin.org

Integration into Complex Natural Product Synthesis

This compound holds considerable promise as a key building block in the total synthesis of complex natural products, particularly those containing nitrogen and halogen atoms. The presence of the bromine atom allows for further functionalization, while the protected amine and carboxylic acid groups provide handles for constructing intricate molecular architectures.

A particularly promising application lies in the synthesis of marine alkaloids . Many of these natural products possess unique and complex structures with significant biological activities. researchgate.netnih.govrsc.org The bromo- and amino-substituted aromatic core of this compound is a common motif in this class of compounds. Its use as a starting material could significantly shorten synthetic routes and provide access to novel analogues with potentially enhanced therapeutic properties.

The strategic use of the N-Boc protecting group is also crucial in multi-step syntheses, allowing for the selective unmasking of the amine functionality at a later stage of the synthesis. This level of control is essential when constructing complex molecules with multiple reactive sites.

Applications in Materials Science and Environmental Chemistry (limited to chemical synthesis intermediates, not properties)

Beyond its applications in medicinal chemistry, this compound is emerging as a valuable intermediate in the synthesis of advanced materials and compounds relevant to environmental chemistry. Its bifunctional nature, with both an amine and a carboxylic acid, makes it an ideal monomer for the synthesis of functional polymers.

Future research will likely explore the use of this compound in the synthesis of novel polyamides and other polymers . The bromine atom can be further functionalized either before or after polymerization, allowing for the creation of materials with tailored properties. For example, the introduction of specific side chains could enhance the thermal stability, conductivity, or solubility of the resulting polymers. Anthranilic acid itself has been investigated as a versatile monomer for the design of functional conducting polymer composites. nih.gov

In the realm of environmental chemistry, this compound could serve as a precursor for the synthesis of chelating agents and sensors for heavy metals . The ortho-amino benzoic acid scaffold is known to coordinate with various metal ions. By incorporating this unit into larger molecular frameworks, it may be possible to develop new materials for environmental remediation or for the detection of pollutants.

Development of High-Throughput Screening Assays for Derivatives

The development of high-throughput screening (HTS) assays is crucial for rapidly evaluating the biological activity of large libraries of compounds derived from this compound. nih.govku.edu Given that this building block is a precursor to a wide range of heterocyclic compounds, such as quinazolinones, which are known to possess diverse pharmacological properties, HTS can significantly accelerate the drug discovery process. nih.govijpp.org.inijpsr.comujpronline.com

Future research will focus on designing and implementing a variety of HTS assays to screen for different biological activities. These could include:

Enzyme inhibition assays: To identify compounds that can modulate the activity of specific enzymes implicated in disease.